molecular formula C9H13N2Na2O8P B14887929 2'-Deoxyuridine 5'-monophosphate disodium

2'-Deoxyuridine 5'-monophosphate disodium

Cat. No.: B14887929
M. Wt: 354.16 g/mol
InChI Key: CDAUTPNXCDHNON-UHFFFAOYSA-L
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Description

2’‘-Deoxyuridine 5’'-monophosphate disodium salt is a nucleotide analog that plays a crucial role in the synthesis of DNA. It is a substrate for the enzyme thymidylate synthase, which converts it into deoxythymidine monophosphate. This compound is essential in the study of DNA synthesis and repair mechanisms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’‘-Deoxyuridine 5’‘-monophosphate disodium salt typically involves the reductive methylation of 2’‘-deoxyuridine 5’‘-monophosphate. One common method includes the use of 2’'-iodouridine, 10% palladium on carbon, and triethylamine in ethanol. The reaction is carried out under hydrogen gas at room temperature for 2 hours. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production of 2’‘-Deoxyuridine 5’'-monophosphate disodium salt follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2’‘-Deoxyuridine 5’'-monophosphate disodium salt undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2’‘-Deoxyuridine 5’'-monophosphate disodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a reference substrate in studies of nucleotide analogs.

    Biology: Essential in the study of DNA synthesis and repair mechanisms.

    Medicine: Investigated for potential chemotherapy applications due to its role in DNA synthesis.

    Industry: Used in the production of nucleotide-based pharmaceuticals

Mechanism of Action

The primary mechanism of action of 2’‘-Deoxyuridine 5’'-monophosphate disodium salt involves its conversion to deoxythymidine monophosphate by thymidylate synthase. This conversion is crucial for DNA synthesis and repair. The inhibition of this process by methotrexate is a key factor in controlling bacterial and eukaryotic cell growth .

Comparison with Similar Compounds

Similar Compounds

  • Uridine 5’'-monophosphate disodium salt
  • Thymidine 5’'-monophosphate disodium salt
  • 2’‘-Deoxycytidine 5’'-monophosphate disodium salt

Uniqueness

2’‘-Deoxyuridine 5’'-monophosphate disodium salt is unique due to its specific role as a substrate for thymidylate synthase and its involvement in the synthesis of deoxythymidine monophosphate. This makes it particularly valuable in studies related to DNA synthesis and repair .

Properties

Molecular Formula

C9H13N2Na2O8P

Molecular Weight

354.16 g/mol

IUPAC Name

disodium;[5-(2,4-dioxo-1,3-diazinan-1-yl)-3-hydroxyoxolan-2-yl]methyl phosphate

InChI

InChI=1S/C9H15N2O8P.2Na/c12-5-3-8(11-2-1-7(13)10-9(11)14)19-6(5)4-18-20(15,16)17;;/h5-6,8,12H,1-4H2,(H,10,13,14)(H2,15,16,17);;/q;2*+1/p-2

InChI Key

CDAUTPNXCDHNON-UHFFFAOYSA-L

Canonical SMILES

C1CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])[O-])O.[Na+].[Na+]

Origin of Product

United States

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